2-[4-(2-Methylpropoxy)phenyl]acetonitrile
Description
Contextualization within Aromatic Acetonitriles and Related Phenyl Ethers
Aromatic acetonitriles, characterized by a cyanomethyl group attached to an aromatic ring, are recognized as valuable building blocks in organic synthesis. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and ketones, making these compounds versatile precursors. Phenyl ethers, on the other hand, are a class of compounds where an ether linkage is directly attached to a benzene (B151609) ring. They are prevalent in a wide array of natural products and pharmaceuticals.
The compound 2-[4-(2-Methylpropoxy)phenyl]acetonitrile synergistically combines these two functionalities. The isobutoxy group, a bulky and lipophilic moiety, can influence the compound's solubility, reactivity, and interaction with biological systems. The presence of the ether linkage at the para position of the phenyl ring can also direct further electrophilic aromatic substitution reactions.
A general method for the synthesis of such phenyl ethers involves the Williamson ether synthesis, where a phenoxide is reacted with an alkyl halide. In the case of this compound, this would likely involve the alkylation of 4-hydroxyphenylacetonitrile with an isobutyl halide. A Chinese patent (CN101863854A) describes a similar transformation in the synthesis of a more complex molecule, where 3-bromo-4-hydroxyphenylacetonitrile (B7899947) is alkylated with isobutyl bromide to yield 3-bromo-4-isobutoxybenzonitrile, highlighting the feasibility of this synthetic route. google.com
Significance as a Synthetic Intermediate and Precursor Molecule
The true value of this compound lies in its potential as a synthetic intermediate. The nitrile functionality is a versatile handle for a variety of chemical transformations. For instance, the methylene (B1212753) bridge adjacent to the nitrile group can be deprotonated to form a carbanion, which can then participate in various carbon-carbon bond-forming reactions.
The utility of the phenylacetonitrile (B145931) scaffold is demonstrated in the synthesis of various pharmaceuticals and other complex molecules. For example, variously substituted phenylacetonitriles are precursors to potent drug candidates. The synthesis of Atenolol impurity H, which is 2-(4-(2-Hydroxy-3-(isopropylamino)-propoxy)phenyl)acetonitrile, showcases the reactivity of the phenylacetonitrile moiety in building more elaborate structures. nih.gov This underscores the potential of this compound to serve as a starting material for the synthesis of novel compounds with potential biological activity.
Furthermore, the isobutoxy group can be cleaved under specific conditions to reveal a phenolic hydroxyl group, providing another avenue for functionalization. This versatility makes this compound a valuable building block for combinatorial chemistry and the generation of compound libraries for drug discovery.
Overview of Current Research Trajectories and Gaps in Understanding
Current research in related areas suggests potential applications for this molecule. For instance, the structural motif of a substituted phenylacetonitrile is found in compounds investigated for their biological activities. The presence of the isobutoxy group could modulate these activities, offering a direction for future research.
A significant gap in the current understanding is the lack of detailed physicochemical and spectroscopic data for this compound in the scientific literature. Furthermore, a systematic exploration of its reactivity profile, including its behavior in various named reactions and its potential as a ligand in organometallic chemistry, remains to be conducted. The development of efficient and scalable synthetic routes to this compound is another area that warrants further investigation to facilitate its broader use in research and development.
Structure
2D Structure
3D Structure
Properties
CAS No. |
50690-54-5 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
2-[4-(2-methylpropoxy)phenyl]acetonitrile |
InChI |
InChI=1S/C12H15NO/c1-10(2)9-14-12-5-3-11(4-6-12)7-8-13/h3-6,10H,7,9H2,1-2H3 |
InChI Key |
AEMJDGAGZUOOMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)CC#N |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Elucidation for 2 4 2 Methylpropoxy Phenyl Acetonitrile
Established Synthetic Pathways and Reaction Conditions
Traditional synthetic routes to 2-[4-(2-Methylpropoxy)phenyl]acetonitrile often involve multi-step sequences, beginning with readily available precursors. These methods, while reliable, are often subject to optimization to improve yields and minimize byproducts.
A common and well-established method for the synthesis of phenylacetonitriles involves the nucleophilic substitution of a benzylic halide with a cyanide salt. In the context of this compound, this pathway would logically commence with the synthesis of 4-(2-methylpropoxy)benzyl halide.
The initial step is a Williamson ether synthesis, where a suitable 4-hydroxyphenyl precursor is reacted with a 2-methylpropyl halide (isobutyl halide) in the presence of a base. For instance, reacting 4-hydroxybenzyl alcohol with 1-bromo-2-methylpropane (B43306) would yield 4-(2-methylpropoxy)benzyl alcohol. Subsequent halogenation of the benzylic alcohol, for example using thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), would furnish the corresponding 4-(2-methylpropoxy)benzyl chloride or bromide.
The crucial cyanation step is then carried out by treating the 4-(2-methylpropoxy)benzyl halide with a cyanide source, such as sodium or potassium cyanide. Phase-transfer catalysts, like tetraalkylammonium salts, are often employed to facilitate the reaction between the organic-soluble halide and the aqueous-soluble cyanide salt, leading to higher yields and milder reaction conditions. The general mechanism involves the transfer of the cyanide anion from the aqueous phase to the organic phase by the phase-transfer catalyst, where it can then react with the benzylic halide.
A representative reaction scheme is as follows:
Etherification: 4-Hydroxyphenylacetonitrile + 1-Bromo-2-methylpropane → this compound
Halogenation & Cyanation: 4-(2-Methylpropoxy)benzyl alcohol → 4-(2-Methylpropoxy)benzyl chloride → this compound
A patent for a related compound, 2-(3-cyano-4-isobutoxy)phenyl-4-methyl-5-thiazole carboxylic acid, describes a similar etherification of a hydroxyl group using isobutane (B21531) bromide in the presence of a base like triethylamine (B128534) or potassium carbonate. google.com This supports the feasibility of the initial etherification step. General procedures for the alkylation of arylacetonitriles using phase-transfer catalysis are also well-documented. orgsyn.org
| Step | Reagents | Solvent | Catalyst | Temperature (°C) | Typical Yield |
|---|---|---|---|---|---|
| Etherification | 4-Hydroxyphenylacetonitrile, 1-Bromo-2-methylpropane, Base (e.g., K₂CO₃) | Acetone, DMF, DMSO | - | 50-80 | High |
| Cyanation | 4-(2-Methylpropoxy)benzyl chloride, NaCN/KCN | Biphasic (e.g., Toluene (B28343)/Water) | Phase-Transfer Catalyst (e.g., Benzyltriethylammonium chloride) | 25-50 | 78-84% (for analogous reactions) orgsyn.org |
An alternative pathway involves the conversion of a corresponding phenylacetic acid derivative. The synthesis would begin with 4-(2-methylpropoxy)phenylacetic acid. This precursor can be prepared by the Williamson ether synthesis from 4-hydroxyphenylacetic acid and 1-bromo-2-methylpropane.
The 4-(2-methylpropoxy)phenylacetic acid is then converted to its more reactive acid chloride, 2-[4-(2-methylpropoxy)phenyl]acetyl chloride. This transformation is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). A patent describing the synthesis of 2,5-dimethyl phenylacetyl chloride outlines a similar four-step process involving chloromethylation, cyanation, hydrolysis to the phenylacetic acid, and subsequent acylation to the phenylacetyl chloride. google.com
The resulting acyl chloride can then be converted to the corresponding amide by reaction with ammonia (B1221849). Finally, dehydration of the primary amide using a dehydrating agent like phosphorus pentoxide (P₂O₅), thionyl chloride, or trifluoroacetic anhydride (B1165640) yields the desired this compound.
This multi-step approach, while longer, offers alternative purification points and may be advantageous depending on the availability of starting materials.
| Step | Reagents | Solvent | Temperature (°C) | Typical Yield |
|---|---|---|---|---|
| Acyl Chloride Formation | 4-(2-Methylpropoxy)phenylacetic acid, Thionyl Chloride | Toluene | Reflux | High |
| Amide Formation | 2-[4-(2-Methylpropoxy)phenyl]acetyl chloride, Ammonia | Dichloromethane | 0 to Room Temp | High |
| Nitrile Formation (Dehydration) | 2-[4-(2-Methylpropoxy)phenyl]acetamide, P₂O₅ | - | Heat | Moderate to High |
The choice of solvent can significantly impact the reaction rate, yield, and selectivity of the synthesis of this compound. In the Williamson ether synthesis step, polar aprotic solvents such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are generally preferred as they can dissolve the ionic alkoxide and effectively solvate the cation, leaving a more reactive "naked" anion. google.com
For the cyanation step, particularly under phase-transfer catalysis conditions, a biphasic system of a non-polar organic solvent (e.g., toluene) and water is common. The efficiency of the phase-transfer catalyst is paramount in this system. Reagent optimization involves selecting the appropriate halide (iodides are more reactive but more expensive than chlorides or bromides) and ensuring the cyanide salt is of sufficient purity. The presence of water can also influence the reaction, with some water being necessary to dissolve the cyanide salt, but excess water can lead to hydrolysis of the halide or the nitrile product. A review on solvent replacement strategies highlights the ongoing efforts to replace hazardous solvents with greener alternatives. mdpi.com
Novel Synthetic Approaches and Green Chemistry Considerations
Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for the synthesis of organic compounds, including phenylacetonitriles.
Modern catalytic systems offer promising alternatives to traditional stoichiometric reagents. For the cyanation step, transition metal-catalyzed reactions have gained prominence. Palladium- and copper-catalyzed cyanations of aryl halides are well-established methods for the synthesis of aryl nitriles. researchgate.net While these are typically used for the direct cyanation of an aromatic ring, adaptations for benzylic systems are also being explored.
For instance, a copper-mediated cascade synthesis of aryl nitriles from aryl halides using benzyl (B1604629) cyanide as the cyanide source has been reported. researchgate.net This suggests the possibility of developing catalytic systems where a less toxic cyanide source could be employed. Catalytic methods often lead to higher yields, milder reaction conditions, and a reduction in waste compared to classical methods. A method for catalytically synthesizing phenylacetonitrile (B145931) from styrene (B11656) oxide and ammonia using a γ-Al₂O₃ or SiO₂ supported metal oxide catalyst has been disclosed, showcasing the potential for catalytic routes. google.com
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals. This includes the use of less hazardous solvents, renewable starting materials, and atom-economical reactions. For the synthesis of this compound, this could involve several strategies.
One approach is the use of greener solvents. Ethers like 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, are being explored as replacements for traditional chlorinated or aprotic polar solvents. mdpi.com Another avenue is the development of one-pot syntheses, which reduce the number of work-up and purification steps, thereby minimizing solvent usage and waste generation.
Furthermore, exploring alternative, less toxic cyanide sources is a key area of green chemistry research. The use of compounds like potassium hexacyanoferrate(II) as a cyanide source in a one-pot Strecker reaction has been demonstrated, offering a safer alternative to alkali metal cyanides. rsc.org The application of such principles to the synthesis of this compound could significantly improve the environmental footprint of its production.
Mechanistic Investigations of Formation Reactions
The formation of this compound can be envisioned through two primary retrosynthetic disconnections: the formation of the ether bond and the formation of the carbon-cyanide bond. Consequently, the mechanistic discussion will focus on the Williamson ether synthesis and the nucleophilic substitution for the introduction of the nitrile group.
Elucidation of Reaction Mechanisms and Transition States
The synthesis of this compound likely proceeds via a sequential process involving the Williamson ether synthesis to form the 4-(2-Methylpropoxy)phenyl moiety, followed by the introduction of the acetonitrile (B52724) group, or vice-versa. The key reactions are examples of S\textsubscript{N}2 reactions. wikipedia.orgsciencemadness.org
Williamson Ether Synthesis Pathway:
One plausible route involves the reaction of 4-hydroxyphenylacetonitrile with an isobutyl halide (e.g., isobutyl bromide) in the presence of a base. The mechanism proceeds as follows:
Deprotonation: The phenolic hydroxyl group of 4-hydroxyphenylacetonitrile is deprotonated by a base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide ion.
S\textsubscript{N}2 Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the isobutyl halide. This occurs via a backside attack, leading to the displacement of the halide leaving group in a concerted step. wikipedia.orgmasterorganicchemistry.com
Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the oxygen atom of the phenoxide is forming a new bond to the carbon of the isobutyl group, and the carbon-halide bond is simultaneously breaking. masterorganicchemistry.com Steric hindrance around the electrophilic carbon is a critical factor, and since isobutyl halides are primary halides, this pathway is generally favored over elimination reactions. masterorganicchemistry.comlibretexts.org
Cyanation Pathway:
An alternative route starts with a 4-(2-Methylpropoxy)benzyl halide. The nitrile group is then introduced via nucleophilic substitution using a cyanide salt (e.g., sodium cyanide, potassium cyanide). sciencemadness.orgchemistrysteps.com
Nucleophilic Attack: The cyanide ion (CN⁻) is a potent nucleophile that attacks the benzylic carbon of the 4-(2-Methylpropoxy)benzyl halide. chemistrysteps.com
S\textsubscript{N}2 Mechanism: This reaction also follows an S\textsubscript{N}2 mechanism, characterized by a single, concerted step where the cyanide ion attacks from the side opposite to the leaving group. masterorganicchemistry.comyoutube.com
Transition State: Similar to the Williamson ether synthesis, this reaction passes through a high-energy transition state where the new carbon-carbon bond is partially formed, and the carbon-halogen bond is partially broken. pharmaguideline.com
Phase-transfer catalysis (PTC) is often employed for such reactions to enhance the reaction rate by facilitating the transfer of the nucleophile (e.g., cyanide ion) from an aqueous or solid phase to the organic phase where the substrate is dissolved. dokumen.pubcrdeepjournal.orgorgsyn.orgijsr.net The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can significantly improve the efficiency of the synthesis. dokumen.puborganic-chemistry.orgcore.ac.uk
Kinetic Studies of Reaction Rates and Pathway Dependencies
The rate of an S\textsubscript{N}2 reaction is dependent on the concentration of both the substrate and the nucleophile, leading to a second-order rate law: Rate = k[Substrate][Nucleophile] . youtube.compharmaguideline.com
Several factors influence the rate of the reaction pathways described above:
Substrate Structure: For the Williamson ether synthesis step, primary alkyl halides like isobutyl bromide are ideal substrates as they minimize steric hindrance, leading to faster reaction rates compared to secondary or tertiary halides. masterorganicchemistry.com Similarly, for the cyanation step, benzylic halides are highly reactive towards S\textsubscript{N}2 displacement.
Nucleophile Strength: The nucleophilicity of the phenoxide ion in the Williamson synthesis and the cyanide ion in the cyanation step is crucial. The choice of a strong, non-hindered base to generate the phenoxide can impact its effective concentration and reactivity. libretexts.org
Leaving Group Ability: The nature of the leaving group on the alkyl halide is a significant factor. Better leaving groups (e.g., iodide > bromide > chloride) lead to faster reaction rates due to the weaker carbon-halogen bond. pharmaguideline.com
Solvent Effects: Polar aprotic solvents such as acetone, DMSO, or acetonitrile are typically preferred for S\textsubscript{N}2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus preserving its nucleophilicity. sciencemadness.orglibretexts.orgresearchgate.net Protic solvents would solvate and stabilize the nucleophile, thereby decreasing the reaction rate.
Hypothetical Kinetic Data for S\textsubscript{N}2 Cyanation of a Benzyl Halide at 25°C in Acetone
| Entry | Substrate | [Substrate] (M) | [NaCN] (M) | Relative Rate |
| 1 | 4-substituted-benzyl chloride | 0.1 | 0.1 | 1 |
| 2 | 4-substituted-benzyl chloride | 0.2 | 0.1 | 2 |
| 3 | 4-substituted-benzyl chloride | 0.1 | 0.2 | 2 |
| 4 | 4-substituted-benzyl bromide | 0.1 | 0.1 | ~30-50 |
| 5 | 4-substituted-benzyl iodide | 0.1 | 0.1 | ~100-200 |
This table is illustrative and based on general principles of S\textsubscript{N}2 reactions. Actual rates would need to be determined experimentally.
Influence of Reaction Conditions on Pathway Dependencies
| Parameter | Effect on Williamson Ether Synthesis Rate | Effect on Cyanation Rate | Rationale |
| Temperature | Increase | Increase | Provides more kinetic energy to overcome the activation barrier. |
| Base Strength | Increase (up to a point) | N/A | A stronger base generates a higher concentration of the nucleophilic phenoxide. |
| Solvent Polarity (Aprotic) | Increase | Increase | Stabilizes the transition state. |
| Phase-Transfer Catalyst | Increase | Increase | Facilitates the transport of the anionic nucleophile to the organic phase. |
This table provides a qualitative overview of the expected impact of various reaction parameters.
Advanced Spectroscopic and Analytical Characterization of 2 4 2 Methylpropoxy Phenyl Acetonitrile
Chromatographic Separation and Quantification Techniques
Chromatography is a cornerstone for the separation and quantification of 2-[4-(2-Methylpropoxy)phenyl]acetonitrile. nih.gov The choice of technique is often dictated by the analytical objective, whether it be routine purity assessment, trace-level detection, or rapid analysis.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A typical HPLC method for the analysis of this compound would involve a reversed-phase approach, where a nonpolar stationary phase is used with a polar mobile phase.
The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to the presence of the phenyl ring and the isobutoxy group, this compound exhibits moderate hydrophobicity, making it well-suited for reversed-phase chromatography. A common stationary phase is a C18-bonded silica (B1680970) column, which provides excellent retention and resolution for aromatic compounds.
A gradient elution is often employed to ensure efficient separation and good peak shape. This involves a gradual change in the mobile phase composition, typically by increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727) in an aqueous buffer. This approach is particularly useful for separating the target compound from any potential impurities that may have different polarities. Detection is commonly achieved using an ultraviolet (UV) detector, as the phenyl ring in the molecule provides a strong chromophore, typically with maximum absorbance around 254 nm.
Table 1: Illustrative HPLC Method Parameters for the Analysis of this compound
| Parameter | Typical Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50-95% B over 10 minutes, hold at 95% B for 2 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Confirmation
For highly sensitive and selective detection, particularly at trace levels, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of HPLC with the mass-analyzing capabilities of a tandem mass spectrometer. LC-MS/MS is invaluable for confirming the identity of this compound and for its quantification in complex matrices.
Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) in positive ion mode. The protonated molecule [M+H]⁺ of this compound is then selected in the first mass analyzer (Q1), fragmented in the collision cell (q2), and the resulting product ions are detected in the second mass analyzer (Q3). This process, known as multiple reaction monitoring (MRM), provides exceptional specificity and significantly reduces background noise.
Table 2: Representative LC-MS/MS Parameters for this compound
| Parameter | Typical Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z corresponding to [C₁₃H₁₇NO + H]⁺ |
| Product Ions (Q3) | Specific fragment ions resulting from collision-induced dissociation |
| Collision Energy | Optimized for maximum fragmentation |
| Dwell Time | 100 ms |
Ultra-Performance Liquid Chromatography (UPLC) for Rapid Analysis
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particle sizes. This results in higher resolution, improved sensitivity, and significantly faster analysis times compared to conventional HPLC. For high-throughput screening or in-process control applications involving this compound, UPLC can be highly advantageous.
The principles of separation in UPLC are the same as in HPLC, but the smaller particle size allows for the use of higher flow rates without a significant loss in separation efficiency. This translates to run times that can be an order of magnitude shorter than those of traditional HPLC methods, often under two minutes.
Table 3: Example UPLC Method Parameters for Rapid Analysis
| Parameter | Typical Conditions |
| Column | Acquity UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20-98% B in 1.5 minutes |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| Detection | UV at 254 nm or Mass Spectrometry |
Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound, serving as powerful tools for both qualitative confirmation and purity evaluation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination (e.g., ¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of this compound, distinct signals are expected for the aromatic protons, the methylene (B1212753) protons of the acetonitrile group, and the protons of the isobutoxy group. The aromatic protons will appear as two doublets in the downfield region (typically 6.8-7.3 ppm), characteristic of a para-substituted benzene (B151609) ring. The benzylic methylene protons will be a singlet further upfield. The protons of the isobutoxy group will show characteristic splitting patterns: a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons attached to the ether oxygen. Hydrogens on a carbon adjacent to an ether oxygen typically appear in the 3.4-4.5 ppm region. libretexts.org
The ¹³C NMR spectrum will complement the ¹H NMR data, showing distinct signals for each unique carbon atom in the molecule. The nitrile carbon will have a characteristic chemical shift in the range of 115-125 ppm. The aromatic carbons will appear in the 110-160 ppm range, with the carbon attached to the oxygen being the most downfield. Carbons adjacent to an ether oxygen typically resonate in the 50-80 ppm range. libretexts.org
Table 4: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic (ortho to OCH₂) | ~6.9 | Doublet (d) |
| Aromatic (ortho to CH₂CN) | ~7.2 | Doublet (d) |
| Benzylic (CH₂CN) | ~3.7 | Singlet (s) |
| Methylene (OCH₂) | ~3.7 | Doublet (d) |
| Methine (CH) | ~2.0 | Multiplet (m) |
| Methyl (CH₃)₂ | ~1.0 | Doublet (d) |
Table 5: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Quaternary Aromatic (C-O) | ~158 |
| Quaternary Aromatic (C-CH₂CN) | ~125 |
| Aromatic (CH, ortho to CH₂CN) | ~129 |
| Aromatic (CH, ortho to OCH₂) | ~115 |
| Nitrile (CN) | ~118 |
| Methylene (OCH₂) | ~74 |
| Benzylic (CH₂CN) | ~22 |
| Methine (CH) | ~28 |
| Methyl (CH₃)₂ | ~19 |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that are excellent for identifying the functional groups present in a molecule.
The IR spectrum of this compound is expected to show several characteristic absorption bands. A sharp, medium-intensity band around 2250 cm⁻¹ is indicative of the nitrile (C≡N) stretching vibration. The C-O stretching of the ether linkage will likely appear as a strong band in the region of 1250-1050 cm⁻¹. pressbooks.pub Specifically, phenyl alkyl ethers often show two strong absorbances for C-O stretching at approximately 1050 and 1250 cm⁻¹. pressbooks.pub Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the isobutoxy and methylene groups will appear just below 3000 cm⁻¹. The para-substituted aromatic ring will also give rise to characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region and out-of-plane C-H bending vibrations in the 850-800 cm⁻¹ region.
Raman spectroscopy, which relies on inelastic scattering of light, can provide complementary information. The nitrile stretch is typically strong and sharp in the Raman spectrum. The aromatic ring vibrations also tend to give strong Raman signals.
Table 6: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | > 3000 | Medium |
| Aliphatic C-H | Stretching | < 3000 | Medium |
| Nitrile (C≡N) | Stretching | ~2250 | Medium, Sharp |
| Aromatic C=C | Stretching | 1600 - 1450 | Medium-Strong |
| Aryl Ether (C-O) | Asymmetric Stretching | ~1250 | Strong |
| Alkyl Ether (C-O) | Symmetric Stretching | ~1050 | Strong |
| Aromatic C-H (para-disubstituted) | Out-of-plane Bending | 850 - 800 | Strong |
Ultraviolet-Visible (UV-Vis) Spectrophotometry in Quantitative Analysis
Ultraviolet-Visible (UV-Vis) spectrophotometry is a versatile and widely used technique for the quantitative analysis of compounds that possess chromophores. The fundamental principle governing this technique is the Beer-Lambert law, which establishes a linear relationship between the absorbance of a solution and the concentration of the absorbing species. repligen.com
For quantitative analysis, a pure reference standard of this compound is dissolved in a suitable UV-transparent solvent, such as acetonitrile or methanol, to prepare a stock solution. researchgate.netresearchgate.net A spectral scan is performed to determine the λmax, the wavelength at which the compound exhibits maximum absorbance, ensuring highest sensitivity and minimizing measurement errors. repligen.com Subsequently, a series of standard solutions with known concentrations are prepared by serial dilution of the stock solution. The absorbance of each standard is measured at the predetermined λmax.
A calibration curve is then constructed by plotting absorbance versus concentration. The linearity of this plot is assessed, and the coefficient of determination (R²) is calculated to ensure the data adheres to the Beer-Lambert law over the desired concentration range. youtube.com Once a valid calibration curve is established, the concentration of this compound in an unknown sample can be accurately determined by measuring its absorbance and interpolating the concentration from the linear regression equation of the curve. youtube.com
Table 1: Example Calibration Data for Quantitative Analysis This table presents hypothetical data for a typical calibration curve used in the quantitative UV-Vis analysis of this compound at a hypothetical λmax of 275 nm.
| Standard No. | Concentration (mg/L) | Absorbance (AU) |
| 1 | 2.0 | 0.152 |
| 2 | 4.0 | 0.305 |
| 3 | 6.0 | 0.458 |
| 4 | 8.0 | 0.610 |
| 5 | 10.0 | 0.761 |
Voltammetric and Electrochemical Characterization
Voltammetric techniques, particularly cyclic voltammetry (CV), are powerful tools for investigating the electrochemical behavior of electroactive species. They provide insights into the oxidation and reduction potentials of a molecule, the stability of the resulting species, and the kinetics of electron transfer processes. For this compound, the principal electroactive moieties are the nitrile group and the substituted aromatic ring.
A typical cyclic voltammetry experiment would be conducted in a three-electrode cell. chemrxiv.org This setup includes a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter or auxiliary electrode (e.g., platinum wire). researchgate.net The compound would be dissolved in a suitable aprotic solvent, such as acetonitrile, containing a supporting electrolyte like tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) to ensure conductivity. researchgate.net
The electrochemical behavior of this compound can be predicted based on its functional groups:
Reduction of the Nitrile Group: The nitrile (-C≡N) group is electrochemically reducible. The reduction of aromatic nitriles is generally an irreversible process that occurs at negative potentials. kyoto-u.ac.jp The process typically involves the transfer of electrons and protons (from a proton source in the medium) to yield the corresponding primary amine, 2-[4-(2-Methylpropoxy)phenyl]ethanamine. unacademy.comnih.gov
Oxidation of the Aromatic Ring: The benzene ring is substituted with an electron-donating isobutoxy group, which increases its electron density and makes it susceptible to oxidation at a positive potential. This oxidation process is often irreversible, leading to the formation of a radical cation that may undergo subsequent chemical reactions.
By scanning the potential, the resulting voltammogram would display peaks corresponding to these redox events. The peak potential provides information about the energy required for the electron transfer, while the peak current is related to the concentration and diffusion coefficient of the analyte.
Table 2: Predicted Electrochemical Reactions for this compound This table outlines the expected electrochemical processes based on the functional groups present in the molecule.
| Process | Functional Group | Expected Reaction Type | Product Type | Potential Range (vs. Ag/AgCl) |
| Reduction | Nitrile (-CH₂CN) | Irreversible | Primary Amine | Highly Negative |
| Oxidation | Isobutoxy-Phenyl Ring | Irreversible | Radical Cation | Positive |
Impurity Profiling and Degradation Product Analysis in Synthesis
Impurity profiling is a critical aspect of chemical analysis, mandated by regulatory authorities to ensure the quality and safety of a substance. acs.org It involves the identification and quantification of impurities that may arise during synthesis (process-related impurities) or upon storage (degradation products). nih.govnih.gov
A plausible synthetic route for this compound is the Kolbe nitrile synthesis, which involves the nucleophilic substitution of a halide with a cyanide salt. wikipedia.org This would likely start with the reaction of 4-(2-methylpropoxy)benzyl chloride with sodium or potassium cyanide.
Process-Related Impurities: Based on this synthetic pathway, several process-related impurities could be present in the final product:
Starting Materials: Unreacted 4-(2-methylpropoxy)benzyl chloride and residual cyanide salts.
By-products: 4-(2-methylpropoxy)benzyl alcohol, formed from the hydrolysis of the starting benzyl (B1604629) chloride. Isocyanide isomers could also form as minor by-products.
Reagent-Related Impurities: Impurities originating from the reagents used in the synthesis.
Degradation Products: Forced degradation studies are performed under stress conditions (e.g., acid, base, heat, light, oxidation) to identify potential degradation products and establish the stability of the compound. nih.gov The primary degradation pathway for this compound is expected to be the hydrolysis of the nitrile functional group. nih.govnih.gov
Hydrolytic Degradation: Under acidic or basic conditions, the nitrile group can hydrolyze first to 2-[4-(2-Methylpropoxy)phenyl]acetamide and then further to 2-[4-(2-Methylpropoxy)phenyl]acetic acid.
The analysis and quantification of these impurities and degradation products are typically performed using separation techniques like High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detectors, or Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov
Table 3: Potential Impurities and Degradation Products This table lists potential impurities and degradation products for this compound, their likely origin, and common analytical methods for detection.
| Compound Name | Type | Probable Origin | Recommended Analytical Method |
| 4-(2-Methylpropoxy)benzyl chloride | Process Impurity | Unreacted Starting Material | HPLC-UV, GC-MS |
| 4-(2-Methylpropoxy)benzyl alcohol | Process Impurity | Hydrolysis of Starting Material | HPLC-UV, GC-MS |
| 2-[4-(2-Methylpropoxy)phenyl]acetamide | Degradation Product | Hydrolysis of Nitrile | HPLC-UV/MS |
| 2-[4-(2-Methylpropoxy)phenyl]acetic acid | Degradation Product | Hydrolysis of Amide/Nitrile | HPLC-UV/MS |
| Sodium Cyanide | Process Impurity | Unreacted Reagent | Ion Chromatography |
Computational and Theoretical Chemistry Studies of 2 4 2 Methylpropoxy Phenyl Acetonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, starting from its electron distribution. These methods can predict a wide array of molecular characteristics with remarkable accuracy.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of 2-[4-(2-Methylpropoxy)phenyl]acetonitrile. DFT calculations can determine the optimized molecular geometry, electronic properties, and reactivity descriptors.
For analogous compounds like substituted phenylacetonitriles, DFT is employed to investigate their molecular structure and bonding features. The optimized geometry provides information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional shape.
Key molecular properties that can be calculated using DFT include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how the molecule will interact with other chemical species.
Natural Bond Orbital (NBO) Analysis: NBO analysis offers a detailed picture of the electron density distribution in terms of localized bonds and lone pairs, providing insights into intramolecular interactions and charge transfer events that contribute to the molecule's stability.
Table 1: Illustrative Calculated Molecular Properties for a Phenylacetonitrile (B145931) Analogue using DFT
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
Note: The data in this table is illustrative for a representative phenylacetonitrile derivative and not specific to this compound.
Computational methods are also instrumental in predicting spectroscopic data, which can aid in the identification and characterization of a compound. For this compound, theoretical calculations can provide valuable information on its expected spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating the NMR chemical shifts (¹H and ¹³C) of a molecule. These theoretical predictions can be compared with experimental data to confirm the molecular structure.
Infrared (IR) Spectroscopy: By calculating the harmonic vibrational frequencies, it is possible to generate a theoretical IR spectrum. This spectrum can be used to assign the vibrational modes of the molecule, such as the characteristic stretching frequency of the nitrile group (C≡N) and the various vibrations of the aromatic ring and the isobutoxy substituent.
Table 2: Illustrative Predicted Vibrational Frequencies for a Phenylacetonitrile Analogue
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C≡N Stretch | 2245 |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aliphatic C-H Stretch | 2980 - 2850 |
| C-O-C Stretch | 1250 |
Note: The data in this table is illustrative for a representative phenylacetonitrile derivative and not specific to this compound.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations are particularly useful for exploring the conformational flexibility and intermolecular interactions of a molecule like this compound.
The isobutoxy group and the phenylacetonitrile moiety can rotate around their connecting bonds, leading to a variety of possible conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its physical and chemical properties.
Furthermore, MD simulations can be used to study how this compound interacts with its environment, such as solvent molecules or biological macromolecules. These simulations can provide detailed insights into the non-covalent interactions, like hydrogen bonds and van der Waals forces, that govern these interactions.
In-silico Modeling of Chemical Transformations and Reaction Pathways
Computational chemistry can also be used to model chemical reactions, providing a deeper understanding of reaction mechanisms and kinetics. For a compound like this compound, in-silico modeling can be used to explore its potential chemical transformations.
By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway. This allows for the determination of activation energies, which are related to the reaction rate. For instance, the acidity of the benzylic protons in phenylacetonitrile derivatives can be studied computationally to understand their reactivity in base-catalyzed reactions. nih.gov
Structure-Activity Relationship (SAR) Studies for Related Chemical Analogues
In the context of drug discovery, computational methods are often used to build Quantitative Structure-Activity Relationship (QSAR) models. These models use calculated molecular descriptors (such as electronic, steric, and hydrophobic properties) to predict the biological activity of a series of related compounds. For phenylacetonitrile derivatives, QSAR studies could be employed to understand how variations in the substituent on the phenyl ring affect a particular biological endpoint. nih.gov
For example, a hypothetical QSAR study on a series of 4-alkoxyphenylacetonitriles might reveal that the size and hydrophobicity of the alkoxy group are critical for a specific activity. This information would be invaluable for designing new analogues with improved properties.
Research on Derivatives and Analogues of 2 4 2 Methylpropoxy Phenyl Acetonitrile
Design and Synthesis of Novel Phenylacetonitrile (B145931) Derivatives
The design of novel phenylacetonitrile derivatives is a cornerstone of synthetic organic chemistry, aimed at creating valuable molecules for various applications. Synthetic strategies often target modifications at the aromatic ring, the α-carbon (the carbon atom adjacent to the cyano group), or the nitrile functional group itself.
A variety of methods have been developed for the synthesis of these derivatives. A common approach is the α-alkylation of a parent phenylacetonitrile. This can be achieved through reactions with alcohols or benzyl (B1604629) halides. researchgate.netgoogle.com For instance, a practical, transition-metal-free method involves the direct α-alkylation of arylacetonitriles with various alcohols using a base like potassium tert-butoxide (KOtBu) in a suitable solvent such as toluene (B28343) at elevated temperatures. researchgate.net Another efficient catalytic system for this transformation employs a copper(II) chloride/TMEDA complex, which facilitates the cross-coupling of aryl acetonitriles with benzyl alcohols. researchgate.net
Sustainable and modern synthetic routes are also being explored. An electrochemical approach enables a metal-free, dehydrogenative benzylic cyanation, providing access to a range of 2-phenylacetonitrile (B1602554) derivatives. researchgate.net This method uses electricity as a clean oxidant, making it an environmentally benign process. researchgate.net
Furthermore, derivatization can occur at the α-position to introduce other functional groups. One detailed procedure describes the synthesis of 2-tert-butoxycarbonyloxyimino-2-phenylacetonitrile from benzyl cyanide. orgsyn.org This multi-step process first involves the formation of an oxime, which is then further reacted to yield the target derivative. orgsyn.org The synthesis of α-diaryl acetonitriles has also been reported through phosphonium-containing Lewis base-catalyzed reactions involving para-quinone methides and trimethylsilyl (B98337) cyanide (TMSCN). rsc.org
Condensation reactions provide another route to complex derivatives. For example, 2-cyclohexyliden-2-phenyl acetonitrile (B52724) and its analogues are prepared via the condensation of a substituted benzyl cyanide with cyclohexanone (B45756). google.com
The table below summarizes various synthetic strategies for phenylacetonitrile derivatives.
| Reaction Type | Reagents/Catalysts | Product Type | Reference |
| α-Alkylation | Alcohols, KOtBu | α-Alkylated Nitriles | researchgate.net |
| α-Alkylation | Benzyl Alcohols, CuCl₂/TMEDA | α-Alkylated Nitriles | researchgate.net |
| Dehydrogenative Cyanation | Electrochemical Synthesis | 2-Phenylacetonitrile Derivatives | researchgate.net |
| Condensation | Benzyl Cyanide, Cyclohexanone, KOH | 2-Cyclohexyliden-2-phenyl acetonitrile | google.com |
| 1,6-Cyanation | para-Quinone Methides, TMSCN, Lewis Base | α-Diaryl Acetonitriles | rsc.org |
Polymorphism and Crystallization Behavior of Related Structures
The solid-state properties of phenylacetonitrile derivatives, including polymorphism, are critical as they influence the physical and chemical characteristics of the final material. Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure.
The choice of solvent is a crucial factor in controlling which polymorphic form crystallizes from a solution. Solvent-mediated polymorphic transformation is a technique used to obtain the most stable polymorph of a compound. nih.gov The rate of this transformation is influenced by several factors, including the solubility of the compound in the solvent and the strength of interactions, such as hydrogen bonding, between the solute and solvent molecules. nih.gov Generally, a higher solubility can lead to a faster transformation to the more stable form. nih.gov
For example, research on 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid (Febuxostat), a compound that shares the isobutoxyphenyl moiety with the title compound, has shown that different crystalline forms can be obtained from various solvent systems. google.comgoogle.com The use of a methanol (B129727) and water mixture was reported for the crystallization of a specific polymorph, designated as crystal C. google.com The ability to selectively produce a desired polymorph by carefully controlling crystallization conditions, such as the solvent composition and addition rate, is a key aspect of crystal engineering. google.com Nonconventional solvents, like molten polymers, are also being investigated, as they can significantly delay transformation rates compared to conventional solvents, offering a wider window for the discovery and stabilization of metastable polymorphs. nih.gov
X-ray diffraction (XRD) is the definitive analytical technique for determining the three-dimensional arrangement of atoms within a crystal lattice, and thus for identifying and characterizing different polymorphs. researchgate.net Each polymorph produces a unique diffraction pattern due to its distinct crystal structure. google.com
The packing of molecules in a crystal is governed by a network of non-covalent interactions. researchgate.net These interactions, while weaker than covalent bonds, are highly directional and play a crucial role in the formation and stability of supramolecular assemblies. researchgate.net Key non-covalent interactions include hydrogen bonds, π-π stacking, van der Waals forces, and electrostatic interactions.
Hydrogen bonds are particularly significant in determining crystal structures. researchgate.net They can be strong, such as conventional O–H···O or N–H···O bonds, or weaker, such as C–H···O and C–H···N interactions, yet both types are critical for the stability of the crystal lattice. researchgate.netcore.ac.uk In the absence of strong hydrogen bond donors, the crystal packing is often characterized by these weaker hydrogen bonds. researchgate.net The nitrile group in phenylacetonitrile derivatives can act as a hydrogen bond acceptor. Unconventional C-H···N hydrogen bonds have been identified as important initial interactions in the solvation of aromatic cations by acetonitrile molecules. rsc.org
The interplay of these interactions dictates the formation of specific structural motifs, often referred to as supramolecular synthons, which are the building blocks of the crystal structure. researchgate.net Advanced techniques like NMR crystallography and computational methods such as Non-Covalent Interaction (NCI) plots are increasingly used to provide a deeper understanding of these complex interactions in the solid state. nih.govrsc.org
Structural Modification and Structure-Function Correlations
Structural modification, or chemical derivatization, is performed to alter the chemical reactivity and properties of a parent molecule like 2-[4-(2-Methylpropoxy)phenyl]acetonitrile. By adding or changing functional groups, chemists can fine-tune the molecule's characteristics.
One of the most common sites for derivatization on phenylacetonitriles is the α-carbon. As previously mentioned, α-alkylation introduces an alkyl group, creating a more sterically hindered and structurally complex molecule. researchgate.net
The nitrile group itself is a versatile functional group that can be transformed into other moieties. For example, the hydrolysis of the nitrile group (–C≡N) can yield a carboxylic acid (–COOH) or an amide (–CONH₂). google.com This transformation dramatically changes the molecule's properties, converting a relatively neutral compound into an acidic one, which alters its solubility, acidity, and potential for further reactions. A patent for the preparation of a cetirizine-related compound describes the hydrolysis of a 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-acetonitrile intermediate into the corresponding acetic acid. google.com
Modifications to the phenyl ring are also common. The introduction of substituents like methoxy (B1213986) groups (as in p-methoxyphenylacetonitrile) can alter the electronic properties of the ring, which in turn influences the reactivity of the entire molecule. orgsyn.org These structure-function correlations are fundamental to the design of new molecules with desired attributes. nih.gov
Influence of Substituent Effects on Chemical Behavior and Stability
Electronic Effects of Substituents
The electronic influence of a substituent is a combination of two primary factors: the inductive effect and the resonance (or mesomeric) effect. The isobutoxy group at the para-position of the parent compound is a strong electron-donating group (EDG) primarily through resonance, which increases the electron density of the phenyl ring. Conversely, electron-withdrawing groups (EWGs) decrease the ring's electron density. libretexts.org The introduction of different functional groups can drastically alter the molecule's properties.
Influence on the Phenyl Ring and Benzylic Position:
The reactivity of the benzylic protons (the -CH₂- group) is highly sensitive to the electronic nature of substituents on the phenyl ring.
Electron-Withdrawing Groups (EWGs): The introduction of strong EWGs, such as a nitro (-NO₂), cyano (-CN), or methylsulfonyl (-SO₂CH₃) group, significantly increases the acidity of the benzylic protons. acs.org This is because these groups stabilize the resulting carbanion (formed upon deprotonation) through inductive and/or resonance effects. An analogue, 2-[4-(Methylsulfonyl)phenyl]acetonitrile , where the electron-donating isobutoxy group is replaced by the powerfully electron-withdrawing methylsulfonyl group, exemplifies this principle. nih.gov This increased acidity facilitates reactions that proceed via a carbanion intermediate, such as α-alkylation. researchgate.net Similarly, introducing a cyano group at the 3-position, as seen in derivatives like 2-(3-Cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid , would also increase the acidity of the benzylic methylene (B1212753) protons relative to the parent compound. nih.govchemspider.com
Electron-Donating Groups (EDGs): The parent isobutoxy group is an EDG, which slightly decreases the acidity of the benzylic protons compared to unsubstituted phenylacetonitrile. Adding further EDGs would amplify this effect. While this makes deprotonation more difficult, EDGs enhance the stability of the molecule towards oxidation by stabilizing any transient cation-radical intermediates that may form. nih.gov
Influence on Nitrile Group Stability and Reactivity:
The nitrile (-C≡N) group is a site of potential reactivity, most notably hydrolysis to a carboxylic acid or amide, which can be a primary degradation pathway. nih.gov The rate of this hydrolysis is dependent on the electronic properties of the phenyl ring.
Electron-Withdrawing Groups (EWGs): EWGs increase the electrophilicity of the nitrile carbon atom, making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. This generally accelerates the rate of hydrolysis. researchgate.net Therefore, analogues containing substituents like -SO₂CH₃ or an additional -CN group are predicted to be less stable towards hydrolysis under basic or acidic conditions compared to the parent compound.
Electron-Donating Groups (EDGs): The resident isobutoxy group on the parent molecule donates electron density to the ring, which is relayed to the nitrile group. This reduces the electrophilicity of the nitrile carbon, thereby slowing the rate of hydrolysis and enhancing the compound's stability against this specific degradation route. nih.gov
The following table summarizes the predicted effects of various substituents on the key chemical properties of a phenylacetonitrile scaffold based on established chemical principles.
Table 1: Predicted Influence of Phenyl Ring Substituents on the Chemical Properties of Phenylacetonitrile Derivatives
| Substituent | Position | Electronic Effect | Predicted Effect on Benzylic Acidity | Predicted Effect on Nitrile Hydrolysis Rate |
|---|---|---|---|---|
| -NO₂ | para | Strong EWG | Strongly Increase | Strongly Increase |
| -CN | para | Strong EWG | Strongly Increase | Strongly Increase |
| -SO₂CH₃ | para | Strong EWG | Strongly Increase | Strongly Increase |
| -Cl | para | Weak EWG (Inductive) | Slightly Increase | Slightly Increase |
| -CH₃ | para | Weak EDG | Slightly Decrease | Slightly Decrease |
| -OCH₃ | para | Strong EDG (Resonance) | Decrease | Decrease |
The table below provides a direct comparison of known analogues and derivatives, highlighting how specific structural changes influence their chemical nature.
Table 2: Comparison of Known Analogues and Derivatives of this compound
| Compound Name | Key Substituent(s) / Modification | Electronic Nature of Substituent | Resulting Influence on Chemical Properties |
|---|---|---|---|
| This compound (Parent) | -OCH₂CH(CH₃)₂ (at para) | Electron-Donating (EDG) | Baseline benzylic acidity; Enhanced stability against nitrile hydrolysis. |
| 2-[4-(Methylsulfonyl)phenyl]acetonitrile | -SO₂CH₃ (replaces isobutoxy) | Strongly Electron-Withdrawing (EWG) | Significantly increased benzylic acidity; Decreased stability against nitrile hydrolysis. nih.gov |
| 2-(3-Cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid | -CN (at meta); Acetonitrile replaced by thiazole (B1198619) ring | Strongly Electron-Withdrawing (EWG) | Increased acidity of any benzylic protons on the thiazole precursor; Altered overall molecular stability and reactivity profile due to the heterocyclic ring. nih.govchemspider.com |
| 2-[4-(Methylsulfanyl)phenyl]acetonitrile | -SCH₃ (replaces isobutoxy) | Weakly Electron-Withdrawing/Donating | Intermediate properties between the parent and the sulfonyl analogue. lgcstandards.com |
Potential Applications of 2 4 2 Methylpropoxy Phenyl Acetonitrile in Advanced Chemical Sciences Non Medical
Role as a Building Block in the Synthesis of Complex Organic Molecules
The structure of 2-[4-(2-Methylpropoxy)phenyl]acetonitrile makes it a versatile building block for the synthesis of more complex organic molecules. The reactivity of the phenylacetonitrile (B145931) moiety is well-established, offering several avenues for chemical modification.
The methylene (B1212753) group (CH2) adjacent to both the phenyl ring and the nitrile group is acidic and can be deprotonated by a suitable base. This allows for α-alkylation reactions, where new carbon-carbon bonds can be formed. For instance, α-alkylation of arylacetonitriles with various alcohols has been demonstrated, providing a pathway to more substituted nitrile derivatives. nih.gov This reactivity enables the introduction of a wide range of substituents at the benzylic position, leading to diverse molecular architectures.
The nitrile group (-C≡N) itself is a key functional group that can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. These transformations are fundamental in organic synthesis, allowing for the introduction of different functionalities. For example, the hydrolysis of a related compound, 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid, highlights the utility of such conversions in building complex molecules. nih.gov
Furthermore, the isobutoxy group (-OCH2CH(CH3)2) on the phenyl ring acts as an electron-donating group through resonance. This influences the reactivity of the aromatic ring, directing electrophilic substitution reactions primarily to the ortho positions relative to the isobutoxy group. This directing effect can be exploited in multi-step syntheses to create specifically substituted aromatic compounds. The synthesis of related substituted phenylacetonitriles often involves the reaction of a corresponding benzyl (B1604629) halide with a cyanide salt, a common method for introducing the cyanomethyl group. kiche.or.krresearchgate.net
Exploration in Materials Science for Organic Electronics or Optoelectronics
While specific research on the application of this compound in organic electronics or optoelectronics is not widely documented, its molecular structure suggests potential in this area. The performance of organic electronic materials is heavily dependent on their molecular structure, which dictates properties like charge transport and photophysical behavior.
The presence of the electron-donating isobutoxy group on the phenyl ring can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. Alkoxy substituents are known to increase the electron density of the aromatic ring, which could make the compound suitable for use as a hole-transporting material in organic light-emitting diodes (OLEDs) or as a donor material in organic photovoltaic (OPV) cells.
The nitrile group, being electron-withdrawing, can also modulate the electronic properties of the molecule. The combination of an electron-donating alkoxy group and an electron-withdrawing nitrile group can lead to intramolecular charge transfer (ICT) characteristics upon photoexcitation, which is a desirable property for some optoelectronic applications. The photophysical properties, such as absorption and emission wavelengths, are critical for these applications and are known to be tunable by modifying the substituents on the aromatic core. researchgate.net Further research would be needed to synthesize and characterize the electronic and photophysical properties of this compound to determine its suitability for specific organic electronic or optoelectronic devices.
Contribution to the Discovery and Development of New Chemical Entities
The versatility of this compound as a synthetic intermediate allows for its potential contribution to the discovery and development of new chemical entities (NCEs) with novel properties. By serving as a scaffold, a wide array of derivatives can be synthesized and screened for various chemical and physical properties.
The chemical space accessible from this starting material is vast. For example, condensation reactions with ketones or aldehydes can yield substituted alkenes. A patent describing the synthesis of 2-cyclohexyliden-2-phenyl acetonitrile (B52724) from phenylacetonitrile and cyclohexanone (B45756) illustrates this type of transformation. Applying similar chemistry to this compound could lead to new compounds with interesting properties.
Moreover, the nitrile group can participate in cycloaddition reactions, leading to the formation of heterocyclic compounds, which are a cornerstone of many functional materials and chemical probes. The development of new synthetic methodologies, such as the base-promoted α-alkylation of arylacetonitriles with alcohols, further expands the range of accessible derivatives. nih.gov Each new derivative represents a new chemical entity that could be explored for applications in areas such as materials science, agrochemicals, or as ligands for catalysis, excluding direct pharmaceutical product development. The synthesis of a thiazole (B1198619) derivative from a related cyano-isobutoxy-phenyl compound for non-medical applications demonstrates the potential of this class of molecules in generating novel structures.
Applications in Chemical Sensing and Molecular Recognition Systems
The structural features of this compound also suggest its potential utility in the design of chemical sensors and molecular recognition systems. The nitrile group can act as a weak hydrogen bond acceptor or a metal coordinating site. This interaction can be the basis for the selective recognition of specific analytes.
Changes in the photophysical properties, such as fluorescence, upon binding of an analyte to the sensor molecule are a common sensing mechanism. While the intrinsic fluorescence of this compound may not be strong, it can be incorporated into larger, more complex fluorescent sensor molecules. The isobutoxy group can enhance solubility in organic media, which is often a practical advantage in sensor design.
For instance, phenylacetonitrile derivatives have been incorporated into sensor molecules for the detection of various species. The electronic properties conferred by the isobutoxy group could modulate the sensitivity and selectivity of such sensors. The synthesis of new sensor molecules often relies on the versatile reactivity of building blocks like phenylacetonitriles. The development of a sensor for cyanide ions based on a benzothiazole (B30560) appended 2,2'-(1,4-phenylene)diacetonitrile derivative showcases how the phenylacetonitrile scaffold can be a key component in a chemical sensor. Although this example does not use the isobutoxy derivative, it highlights the principle of using the phenylacetonitrile core in sensing applications. Further functionalization of this compound could lead to novel chemosensors for a variety of target analytes.
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for 2-[4-(2-Methylpropoxy)phenyl]acetonitrile, and how can intermediates be characterized?
- Methodology : The compound is synthesized via nucleophilic substitution of 4-(2-methylpropoxy)benzyl halides with cyanide sources (e.g., KCN or NaCN). Key intermediates include 4-(2-methylpropoxy)benzyl chloride, which can be prepared by reacting 4-hydroxybenzaldehyde with 2-methylpropyl bromide under Mitsunobu conditions. Intermediates are characterized using H/C NMR and HRMS to confirm purity and structural integrity. For example, highlights the synthesis of diphenylacrylonitrile derivatives via similar pathways, emphasizing spectroscopic validation .
- Contradiction Note : Patent applications (e.g., ) describe alternative routes using reductive amination or coupling reactions, but these may require specialized catalysts or anhydrous conditions .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from its structural analogs?
- Methodology :
- NMR : The acetonitrile group () appears as a singlet at ~3.7 ppm (H) and ~120 ppm (C). The 2-methylpropoxy group shows characteristic splitting for the isobutyl chain in H NMR (e.g., δ 1.0–1.2 ppm for methyl groups) .
- IR : A sharp stretch near 2240 cm confirms the nitrile group.
- MS : The molecular ion peak (M) at m/z 205 (exact mass: 205.11) and fragmentation patterns (e.g., loss of ) aid identification .
Q. What HPLC conditions are effective for purity analysis of this compound?
- Methodology : Use a reverse-phase C18 column with a mobile phase of acetonitrile/water (70:30 v/v) containing 0.1% phosphoric acid. Detection at 220 nm optimizes sensitivity for the nitrile group. validates this approach for structurally related acaricides, achieving baseline separation with retention times <10 minutes .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
- Methodology : Crystallize the compound via slow evaporation in a solvent system (e.g., ethyl acetate/hexane). Use SHELX software ( ) for structure refinement. Key parameters include bond angles ( in the ether linkage) and torsional angles between the phenyl and acetonitrile moieties. demonstrates similar workflows for nitrile-containing analogs, emphasizing low-temperature data collection to minimize thermal motion .
Q. What strategies mitigate polymorphism in solid-state formulations of this compound?
- Methodology : Screen polymorphs using differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD). highlights the use of solvent-mediated crystallization (e.g., ethanol/water mixtures) to stabilize the thermodynamically favored form. For metastable polymorphs, additives like polymers (e.g., PVP) can inhibit undesired crystal growth .
Q. How can mechanistic studies elucidate the role of this compound in biological assays (e.g., anticancer activity)?
- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing derivatives with modified substituents (e.g., replacing the nitrile with carboxylic acid). Use MTT assays ( ) to evaluate cytotoxicity against cancer cell lines. Molecular docking can predict interactions with target proteins (e.g., tubulin or kinases) .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining yield and purity?
- Methodology : Optimize reaction parameters (temperature, solvent volume) using design-of-experiments (DoE) approaches. Pilot-scale batches should employ continuous flow reactors to enhance mixing and heat transfer. notes the use of KCO in acetonitrile at 75°C for analogous reactions, but scalability requires strict control of exothermic steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
